molecular formula C17H17NO3S B2467018 (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1396893-31-4

(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2467018
CAS RN: 1396893-31-4
M. Wt: 315.39
InChI Key: DQXRSTNBZYLAFU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a synthetic compound that can be synthesized using various methods.

Scientific Research Applications

Photophysical Properties and NLOphoric Applications

(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, due to its structural similarities with thiophene-based acrylamides, might have significant applications in the field of nonlinear optics (NLO) and photophysics. Research has highlighted thiophene-containing dyes with N, N-diethylaniline components showing distinct solvatochromism behaviors and high first-order hyperpolarizability, indicating potential in organic NLOphores. The dyes exhibit viscosity-sensitive emission intensity enhancement in the far-red to near-infrared region, suggesting their applicability in photonic or optoelectronic devices (Patil et al., 2018).

Fluorescence Binding Studies

Structurally related p-hydroxycinnamic acid amides have been examined for their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. Such interactions and the resulting fluorescence resonance energy transfer can provide valuable insights into the binding affinity and structural conformation changes in proteins, indicating potential biomedical applications (Meng et al., 2012).

Chiroptical Properties and Chiral Recognition

Research on optically active polyacrylamides bearing an oxazoline pendant has demonstrated the influence of stereoregularity on chiroptical properties and chiral recognition abilities. Such compounds have been found to exhibit favorable enantioselective discrimination abilities, indicating potential applications in chiral resolution processes and the development of new materials with specific optical activity (Lu et al., 2010).

Electronic and Optical Properties for Solar Cell Applications

Derivatives of acrylamides have shown significant potential in solar cell applications. Studies on organic sensitizers incorporating thiophene units and cyanoacrylic acid groups have demonstrated high incident photon to current conversion efficiency and overall conversion efficiency, indicating the material's potential in photovoltaic technologies (Kim et al., 2006).

properties

IUPAC Name

(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-16(8-7-13-4-3-11-22-13)18-12-17(20)9-10-21-15-6-2-1-5-14(15)17/h1-8,11,20H,9-10,12H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXRSTNBZYLAFU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

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